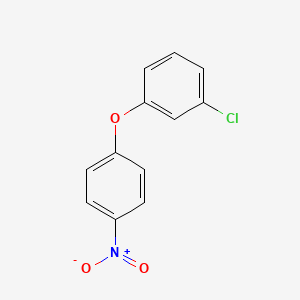
m-Chlorophenyl p-nitrophenyl ether
Vue d'ensemble
Description
M-Chlorophenyl p-nitrophenyl ether is a chemical compound with the molecular formula C12H8ClNO3 . It is also known by other names such as 1-Chloro-3-(4-nitrophenoxy)benzene, 3-chlorophenyl-4-nitrophenyl ether, and Benzene, 1-chloro-3-(4-nitrophenoxy) .
Molecular Structure Analysis
The molecular structure of m-Chlorophenyl p-nitrophenyl ether consists of a chlorophenyl group and a nitrophenyl group connected by an ether linkage . The InChI string for the compound isInChI=1S/C12H8ClNO3/c13-9-2-1-3-12(8-9)17-11-6-4-10(5-7-11)14(15)16/h1-8H . Physical And Chemical Properties Analysis
M-Chlorophenyl p-nitrophenyl ether has a molecular weight of 249.65 g/mol . It has a XLogP3 value of 4.5, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The compound has two rotatable bonds . Its topological polar surface area is 55 Ų .Applications De Recherche Scientifique
-
Scientific Field : Industrial Testing
- Application Summary : Nitrophenyl ethers are used in industrial testing applications .
- Methods of Application : The specific methods of application in industrial testing are not provided in the source .
- Results or Outcomes : The outcomes of these industrial testing applications are not specified in the source .
-
Scientific Field : Energetic Materials
- Application Summary : Nitrophenyl ethers, such as poly N-(4-nitrophenyl) acrylamide, have been used as stabilizers for nitrate ester-based energetic materials .
- Methods of Application : These stabilizers are incorporated into the energetic compositions to inhibit and slow down the decomposition reactions that can occur .
- Results or Outcomes : The use of these stabilizers has resulted in a great improvement in the thermal stability of nitrocellulose .
-
Scientific Field : Radiolabelling of Biomolecules
- Application Summary : PNP active esters of nitrophenyl ethers have been used for the radiolabelling of biomolecules .
- Methods of Application : The specific methods of application in radiolabelling are not provided in the source .
- Results or Outcomes : The outcomes of these radiolabelling applications are not specified in the source .
-
Scientific Field : Industrial Chemicals
- Application Summary : Nitrophenyl ethers are used in the production of various industrial chemicals .
- Methods of Application : The specific methods of application in industrial chemical production are not provided in the source .
- Results or Outcomes : The outcomes of these industrial chemical production applications are not specified in the source .
-
Scientific Field : Biological Research
- Application Summary : Indole derivatives, which are structurally similar to nitrophenyl ethers, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application : These compounds are synthesized and tested in vitro for their biological activities .
- Results or Outcomes : Various indole derivatives have shown promising results in preclinical studies, demonstrating their potential for therapeutic applications .
-
Scientific Field : Amide Synthesis
- Application Summary : Substituted p-chlorophenyl and p-nitrophenyl benzoates, which are similar to “m-Chlorophenyl p-nitrophenyl ether”, have been used in the ammonolysis reaction for biobased amide synthesis .
- Methods of Application : These compounds are reacted with ammonia to produce the corresponding amides .
- Results or Outcomes : The outcomes of these amide synthesis applications are not specified in the source .
-
Scientific Field : Chemical Synthesis
- Application Summary : Nitrophenyl ethers are used in the synthesis of various chemical compounds .
- Methods of Application : The specific methods of application in chemical synthesis are not provided in the source .
- Results or Outcomes : The outcomes of these chemical synthesis applications are not specified in the source .
-
Scientific Field : Pharmaceutical Research
- Application Summary : Indole derivatives, which are structurally similar to nitrophenyl ethers, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application : These compounds are synthesized and tested in vitro for their biological activities .
- Results or Outcomes : Various indole derivatives have shown promising results in preclinical studies, demonstrating their potential for therapeutic applications .
-
Scientific Field : Biobased Amide Synthesis
- Application Summary : Substituted p-chlorophenyl and p-nitrophenyl benzoates, which are similar to “m-Chlorophenyl p-nitrophenyl ether”, have been used in the ammonolysis reaction for biobased amide synthesis .
- Methods of Application : These compounds are reacted with ammonia to produce the corresponding amides .
- Results or Outcomes : The outcomes of these amide synthesis applications are not specified in the source .
Propriétés
IUPAC Name |
1-chloro-3-(4-nitrophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-9-2-1-3-12(8-9)17-11-6-4-10(5-7-11)14(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUAYIJJIQXNOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177582 | |
| Record name | Benzene, 1-chloro-3-(4-nitrophenoxy)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-Chlorophenyl p-nitrophenyl ether | |
CAS RN |
2303-23-3 | |
| Record name | 1-Chloro-3-(4-nitrophenoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2303-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ether, m-chlorophenyl p-nitrophenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002303233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Chlorophenyl p-nitrophenyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52578 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-chloro-3-(4-nitrophenoxy)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





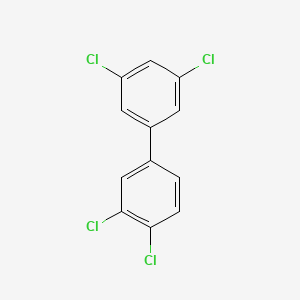
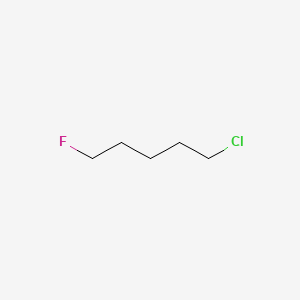
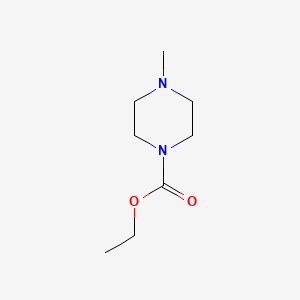
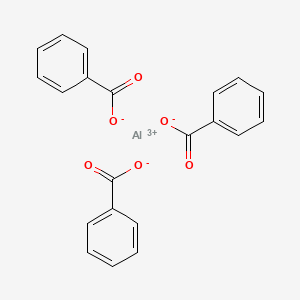
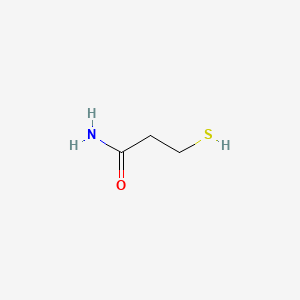
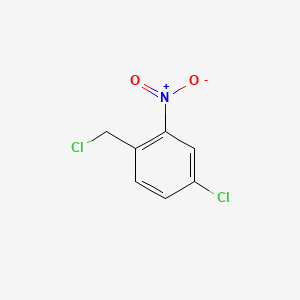
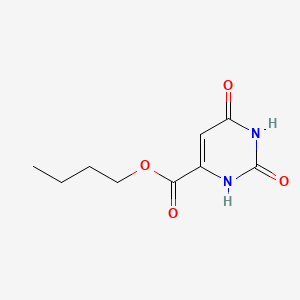
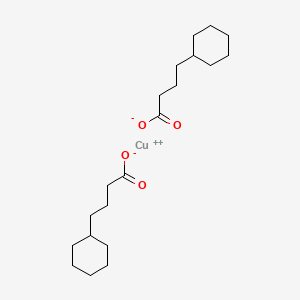

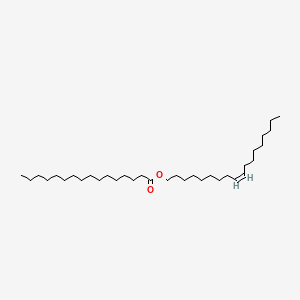
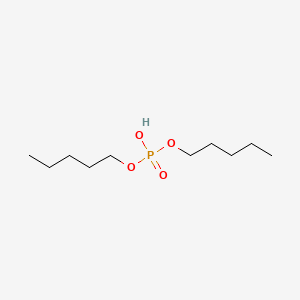
![3-(Chloromethyl)benzo[b]thiophene](/img/structure/B1593900.png)